molecular formula C16H18O2 B5076346 [2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate

[2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate

Cat. No.: B5076346
M. Wt: 242.31 g/mol
InChI Key: STKDGXQGIWXTNQ-UHFFFAOYSA-N
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Description

[2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate is an organic compound with a complex structure that includes both alkyne and alkene functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate typically involves multiple steps. One common approach is the acetylation of [2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenol] using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

[2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the alkyne and alkene groups to alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the acetate group, where nucleophiles such as hydroxide ions replace the acetate group to form alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)

    Substitution: Sodium hydroxide (NaOH), water (H₂O)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alkanes

    Substitution: Alcohols

Scientific Research Applications

Chemistry

In chemistry, [2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme-catalyzed reactions. Its ability to undergo various chemical transformations makes it a valuable tool for probing enzyme mechanisms and functions.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, undergoing enzymatic transformations that lead to the formation of biologically active products. Additionally, its ability to participate in redox reactions and nucleophilic substitutions allows it to modulate various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-hexen-3-yn-2-ol
  • 2-Methyl-4-phenyl-3-butyn-2-ol
  • 2-Methyl-3-butyn-2-ol

Uniqueness

Compared to similar compounds, [2-Methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate stands out due to its unique combination of functional groups. The presence of both alkyne and alkene groups, along with the acetate moiety, provides a distinct reactivity profile that can be exploited in various chemical and biological applications.

Properties

IUPAC Name

[2-methyl-4-(2-methylhex-5-en-3-yn-2-yl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2/c1-6-7-10-16(4,5)14-8-9-15(12(2)11-14)18-13(3)17/h6,8-9,11H,1H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKDGXQGIWXTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C#CC=C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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